molecular formula C8H11NO B13092941 1-(2-Methylpyridin-4-yl)ethanol

1-(2-Methylpyridin-4-yl)ethanol

Cat. No.: B13092941
M. Wt: 137.18 g/mol
InChI Key: JFMUZFSSRPCQQT-UHFFFAOYSA-N
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Description

1-(2-Methylpyridin-4-yl)ethanol is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, featuring a hydroxyl group attached to an ethyl chain at the 4-position of the 2-methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methylpyridin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-methylpyridin-4-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol . The reaction typically proceeds at room temperature and yields the desired alcohol product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol (e.g., 1-propanol) can efficiently produce 2-methylpyridines .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpyridin-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2-methylpyridin-4-yl)ethanone, using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form 1-(2-methylpyridin-4-yl)ethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride derivative.

Common Reagents and Conditions

    Oxidation: PCC, CrO3 in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: SOCl2 in the presence of a base like pyridine at room temperature.

Major Products Formed

    Oxidation: 1-(2-Methylpyridin-4-yl)ethanone.

    Reduction: 1-(2-Methylpyridin-4-yl)ethane.

    Substitution: 1-(2-Methylpyridin-4-yl)ethyl chloride.

Scientific Research Applications

1-(2-Methylpyridin-4-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylpyridin-4-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.

    1-(2-Methylpyridin-4-yl)ethanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

    1-(2-Methylpyridin-4-yl)ethyl chloride: A halogenated derivative with different substitution reactions.

Uniqueness

1-(2-Methylpyridin-4-yl)ethanol is unique due to the presence of both a hydroxyl group and a methyl-substituted pyridine ring.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(2-methylpyridin-4-yl)ethanol

InChI

InChI=1S/C8H11NO/c1-6-5-8(7(2)10)3-4-9-6/h3-5,7,10H,1-2H3

InChI Key

JFMUZFSSRPCQQT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(C)O

Origin of Product

United States

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